REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[C:10]([CH3:16])[C:9]=1[Br:17])(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[Br:17][C:9]1[C:10]([CH3:16])=[CH:11][C:12]([O:14][CH3:15])=[CH:13][C:8]=1[NH2:7]
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Name
|
(2-bromo-5-methoxy-3-methyl-phenyl)-carbamic acid tert-butyl ester
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Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C(=CC(=C1)OC)C)Br)=O
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Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature 1.3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated in vacuo
|
Reaction Time |
1.3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1C)OC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.04 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |